REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:14][C:15]#[N:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:14][CH2:15][NH2:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 2 h the reaction was quenched with 1 ml H2O, 0.1 ml 15% NaOH
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with Et2O (3×20 ml)
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Type
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CUSTOM
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Details
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dried over NA2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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FC1=CC=C(C=C1)C1(CCOCC1)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |